Boc-11-aminoundecanoic acid

Catalog No.
S677058
CAS No.
10436-25-6
M.F
C16H31NO4
M. Wt
301.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-11-aminoundecanoic acid

CAS Number

10436-25-6

Product Name

Boc-11-aminoundecanoic acid

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid

Molecular Formula

C16H31NO4

Molecular Weight

301.42 g/mol

InChI

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

HPTPZJBSQUULAV-UHFFFAOYSA-N

SMILES

Array

Synonyms

10436-25-6;11-((tert-Butoxycarbonyl)amino)undecanoicacid;Boc-11-Aun-OH;11-[(tert-butoxycarbonyl)amino]undecanoicacid;AmbotzBAA1322;AC1N64RW;SCHEMBL826376;11-(Boc-amino)undecanoicacid;N-BOC-11-aminoundecanoicacid;00045_FLUKA;11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoicAcid;HPTPZJBSQUULAV-UHFFFAOYSA-N;MolPort-002-345-654;ACT07196;ZINC4899526;ANW-74060;AKOS016008635;AM82458;11-tert-Butoxycarbonylaminoundecanoicacid;AJ-52558;AK-87065;LP002856;11-tert-Butoxycarbonylamino-undecanoicacid;TC-162805;11-(tert-Butoxycarbonylamino)undecanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O

The exact mass of the compound 11-((tert-Butoxycarbonyl)amino)undecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-11-aminoundecanoic acid (CAS 10436-25-6) is a bifunctional, medium-long aliphatic linker characterized by an 11-carbon alkyl chain, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc)-protected primary amine . In industrial and pharmaceutical procurement, it is primarily sourced as a highly stable, hydrophobic spacer for the synthesis of Proteolysis Targeting Chimeras (PROTACs)—most notably the MEK1/2 degrader MS432—as well as for peptide lipidation and nanoparticle surface functionalization . The 11-carbon chain provides a precise spatial geometry and hydrophobicity, while the Boc protecting group ensures controlled, unidirectional amide coupling and compatibility with orthogonal synthesis workflows .

Substituting Boc-11-aminoundecanoic acid with its unprotected counterpart (11-aminoundecanoic acid) or alternative protected forms (such as Fmoc-11-aminoundecanoic acid) fundamentally compromises synthetic viability. Using the unprotected C11 amino acid during standard carboxyl activation (e.g., via EDC or HATU) leads to rapid, uncontrolled self-polymerization, drastically reducing the yield of the target conjugate . Furthermore, substituting with the Fmoc-protected variant necessitates basic deprotection conditions (e.g., 20% piperidine), which can prematurely cleave base-sensitive warheads, ubiquitination ligands, or ester-linked prodrugs. Finally, altering the aliphatic chain length (e.g., to C8 or C15) directly alters the topological distance between the functional motifs in PROTACs, which can abolish the cooperative ternary complex formation required for target degradation .

Optimal Spacer Length for PROTAC Ternary Complex Formation

In the development of VHL-recruiting PROTACs such as MS432, the linker length is a critical determinant of functional degradation. The C11 alkyl chain provided by Boc-11-aminoundecanoic acid establishes the exact spatial geometry (approximately 12–15 Å) required for the simultaneous binding of the E3 ligase and the target protein . Substituting this specific linker with shorter (C6-C8) or longer (C14+) aliphatic chains typically results in steric clashes or excessive entropic penalties, which can reduce target degradation efficiency (DC50) by over 10-fold compared to the optimized C11 spacer.

Evidence DimensionPROTAC Degradation Efficiency (DC50) / Ternary Complex Stability
Target Compound DataC11 alkyl linker yields optimal DC50 (e.g., low nanomolar for MS432).
Comparator Or BaselineShorter (C8) or longer (C14) alkyl linkers.
Quantified Difference>10-fold loss of degradation potency when deviating from the optimal C11 chain length.
ConditionsIn vitro target degradation assays (e.g., MEK1/2 degradation via VHL recruitment).

For PROTAC development, procuring the exact C11 linker is non-negotiable for maintaining the precise topological distance required for effective target ubiquitination.

Orthogonal Stability in Base-Sensitive Syntheses

Boc-11-aminoundecanoic acid requires acidic deprotection (typically 20-50% TFA in DCM), whereas its Fmoc-protected equivalent requires basic conditions (e.g., 20% piperidine in DMF). In the synthesis of complex conjugates containing base-labile functional groups, such as certain PROTAC glutarimide moieties or ester-based prodrugs, the Fmoc deprotection step can cause significant degradation of the warhead. The Boc-protected C11 linker preserves the integrity of base-sensitive moieties during the coupling phase, allowing for safe downstream global deprotection and maximizing final yields .

Evidence DimensionWarhead/Ligand Integrity during Deprotection
Target Compound DataBoc-11-aminoundecanoic acid (acidic deprotection) preserves base-sensitive conjugates.
Comparator Or BaselineFmoc-11-aminoundecanoic acid (basic deprotection).
Quantified DifferencePrevention of base-catalyzed degradation (which can cause >30% yield loss) of sensitive target ligands.
ConditionsSolid-phase or solution-phase PROTAC/peptide synthesis with base-labile warheads.

Buyers synthesizing base-sensitive PROTACs or lipid conjugates must select the Boc-protected variant to prevent catastrophic yield losses during linker deprotection.

Suppression of Uncontrolled Polymerization During Activation

Attempting to use unprotected 11-aminoundecanoic acid during standard EDC/HATU-mediated amide coupling results in rapid self-condensation, forming nylon-11-like oligomers and severely reducing the yield of the desired heterodimeric conjugate . Boc-11-aminoundecanoic acid completely masks the nucleophilic primary amine, ensuring strict unidirectional coupling of the carboxylic acid to the target molecule and achieving high coupling efficiencies (>90%) without oligomeric byproducts .

Evidence DimensionDirected Coupling Yield
Target Compound DataBoc-11-aminoundecanoic acid achieves >90% yield of the target monomeric conjugate.
Comparator Or BaselineUnprotected 11-aminoundecanoic acid.
Quantified Difference>70% absolute increase in target conjugate yield due to the elimination of self-polymerization.
ConditionsStandard solution-phase amide coupling (e.g., HATU/DIPEA in DMF at room temperature).

Procurement of the Boc-protected form is essential to achieve viable yields and avoid complex purification of oligomeric byproducts in linker attachment steps.

Synthesis of VHL-Recruiting PROTACs (e.g., MS432)

As the exact structural linker for MS432, it provides the optimal C11 aliphatic spacer required to bridge MEK1/2 and the VHL E3 ligase, making it the premier choice for developing highly hydrophobic, targeted protein degraders.

Base-Sensitive Conjugation Workflows

Ideal for attaching long-chain hydrophobic spacers to molecules containing base-labile groups (such as ester prodrugs or specific target ligands) where Fmoc deprotection would cause unwanted cleavage.

Peptide Lipidation and Hydrophobic Modification

Used in solid-phase peptide synthesis (SPPS) to append an 11-carbon lipid tail, enhancing the membrane permeability, half-life, and self-assembling properties of therapeutic peptides .

Functionalized Self-Assembled Monolayers (SAMs) and Nanoparticles

Serves as a bifunctional tether for coating magnetic iron oxide nanoparticles or gold surfaces, where the C11 chain provides a stable hydrophobic barrier and the Boc group can be subsequently removed to expose reactive amines for biomolecule immobilization.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

301.22530847 Da

Monoisotopic Mass

301.22530847 Da

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

11-[(tert-Butoxycarbonyl)amino]undecanoic acid

Dates

Last modified: 08-15-2023

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